molecular formula C11H13N3O B8548249 (3-Methoxy-quinoxalin-5-ylmethyl)-methyl-amine

(3-Methoxy-quinoxalin-5-ylmethyl)-methyl-amine

Cat. No. B8548249
M. Wt: 203.24 g/mol
InChI Key: RWCSIMYXEWBFIU-UHFFFAOYSA-N
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Patent
US08114867B2

Procedure details

Methylamine (2M in THF, 5 mL) and 3-methoxy-quinoxaline-5-carbaldehyde (0.94 g, 5 mmol, prepared according to WO 2006/021448) were coupled according to method K. The title amine was isolated as a yellowish solid (0.52 g, 51% yield).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][O:4][C:5]1[CH:6]=[N:7][C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([CH:15]=O)[C:13]=2[N:14]=1>>[CH3:3][O:4][C:5]1[CH:6]=[N:7][C:8]2[C:13]([N:14]=1)=[C:12]([CH2:15][NH:2][CH3:1])[CH:11]=[CH:10][CH:9]=2

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
COC=1C=NC=2C=CC=C(C2N1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=NC2=CC=CC(=C2N1)CNC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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